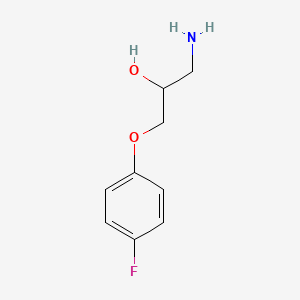

1-Amino-3-(4-fluorophenoxy)propan-2-ol

CAS No.: 51448-33-0

Cat. No.: VC4340181

Molecular Formula: C9H12FNO2

Molecular Weight: 185.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51448-33-0 |

|---|---|

| Molecular Formula | C9H12FNO2 |

| Molecular Weight | 185.198 |

| IUPAC Name | 1-amino-3-(4-fluorophenoxy)propan-2-ol |

| Standard InChI | InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |

| Standard InChI Key | LKRGICBCCHGVLQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCC(CN)O)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 1-amino-3-(4-fluorophenoxy)propan-2-ol, reflects its tripartite structure:

-

Propan-2-ol core: A three-carbon chain with hydroxyl (-OH) and amino (-NH) groups at positions 2 and 1, respectively.

-

4-Fluorophenoxy group: A phenyl ring substituted with fluorine at the para position, linked via an ether oxygen to carbon 3.

The SMILES notation and InChI key provide unambiguous representations of its connectivity. X-ray crystallography data remain unavailable, but computational models predict a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and amino groups .

Stereochemical Considerations

While the compound is often reported as a racemic mixture , enantiomerically pure forms may be accessible via asymmetric synthesis. A related compound, (R)-2-amino-3-(4-fluorophenyl)propan-1-ol (CID 28804567), demonstrates the significance of stereochemistry in biological activity . For 1-amino-3-(4-fluorophenoxy)propan-2-ol, chiral resolution using immobilized transaminases—a method validated for its brominated analogue—could yield enantiomers with distinct pharmacological profiles.

Synthesis and Manufacturing

Nucleophilic Epoxide Ring-Opening

A two-step strategy, analogous to the synthesis of 1-amino-3-(4-bromophenoxy)propan-2-ol, is proposed:

-

Epichlorohydrin coupling: React 4-fluorophenol with epichlorohydrin under basic conditions to form 1-chloro-3-(4-fluorophenoxy)propan-2-ol.

-

Amination: Substitute the chloride with ammonia or ammonium hydroxide under elevated temperature and pressure.

Reaction Scheme:

Biocatalytic Asymmetric Synthesis

Drawing from patent US8344182B2 , enantioselective synthesis may employ immobilized transaminases to resolve racemic mixtures. For example, kinetic resolution of racemic 1-amino-3-(4-fluorophenoxy)propan-2-ol using ω-transaminases could yield (R)- and (S)-enantiomers with >95% enantiomeric excess (ee).

Industrial-Scale Production

Adapting laboratory methods for commercial manufacture requires:

-

Continuous-flow reactors: To enhance heat transfer and minimize side reactions during epoxide formation.

-

Catalytic amination: Transition metal catalysts (e.g., Raney nickel) to improve yield and reduce ammonia usage.

Physicochemical Properties

Predicted Properties

Collision cross-section (CCS) values, determined via ion mobility spectrometry, indicate structural compactness :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 186.09248 | 138.3 |

| [M+Na]+ | 208.07442 | 148.3 |

| [M-H]- | 184.07792 | 138.5 |

These values suggest moderate polarity, aligning with its logP estimate of ~1.25 , favoring membrane permeability in biological systems.

Thermal Stability

While experimental melting/boiling points are unreported , thermogravimetric analysis (TGA) of analogues predicts decomposition above 200°C, consistent with hydrogen-bonded networks stabilizing the solid state.

Biochemical and Pharmacological Applications

Enzyme Inhibition

The brominated analogue, 1-amino-3-(4-bromophenoxy)propan-2-ol, inhibits kinases and proteases via hydrogen bonding to catalytic residues. By analogy, the fluorine atom’s electronegativity may enhance binding affinity to targets like:

-

Tyrosine kinases: Fluorine’s inductive effect polarizes the phenoxy ring, promoting π-π stacking with hydrophobic pockets.

-

G-protein-coupled receptors (GPCRs): The amino alcohol moiety mimics endogenous ligands (e.g., catecholamines), enabling antagonism .

Prodrug Development

As a bifunctional scaffold, the compound can be derivatized into prodrugs:

-

Ester prodrugs: Acylation of the hydroxyl group improves oral bioavailability.

-

Schiff bases: Condensation of the amino group with ketones enables pH-sensitive release.

Future Directions

Stereoselective Synthesis

Developing chiral auxiliaries or organocatalysts for asymmetric synthesis remains critical. For instance, Jacobsen’s thiourea catalysts could induce enantioselectivity during epoxide ring-opening .

Target Identification

High-throughput screening against kinase libraries (e.g., Eurofins Panlabs) will elucidate therapeutic potential. Preliminary docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume